molecular formula C20H16ClFN4O2 B3287895 N-(4-((3-Chloro-4-fluorophenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide CAS No. 848655-77-6

N-(4-((3-Chloro-4-fluorophenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide

Cat. No. B3287895
M. Wt: 398.8 g/mol
InChI Key: FUUGSWZVLCMSJE-UHFFFAOYSA-N
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Description

N-(4-((3-Chloro-4-fluorophenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide, also known as CFA or Compound 1, is a small molecule that has been studied extensively for its potential use in cancer therapy. It belongs to a class of compounds known as quinoline-based kinase inhibitors and has been shown to inhibit the activity of several different kinases involved in cancer progression.

Mechanism Of Action

N-(4-((3-Chloro-4-fluorophenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide works by inhibiting the activity of several different kinases involved in cancer progression. It binds to the ATP-binding site of these kinases, preventing them from phosphorylating their downstream targets and inhibiting cell proliferation and survival.

Biochemical And Physiological Effects

N-(4-((3-Chloro-4-fluorophenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide has been shown to have potent antitumor activity in preclinical studies. It has been shown to inhibit the growth and survival of a variety of cancer cell lines, both in vitro and in vivo. N-(4-((3-Chloro-4-fluorophenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide has also been shown to induce apoptosis and cell cycle arrest in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of N-(4-((3-Chloro-4-fluorophenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide is its potent antitumor activity against a variety of cancer cell lines. This makes it a promising candidate for further development as a cancer therapy. However, one limitation of N-(4-((3-Chloro-4-fluorophenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide is its potential toxicity, as it has been shown to cause dose-dependent toxicity in some preclinical studies.

Future Directions

There are several potential future directions for research on N-(4-((3-Chloro-4-fluorophenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide. One area of interest is the development of more potent and selective kinase inhibitors based on the quinoline scaffold. Another area of interest is the development of combination therapies that include N-(4-((3-Chloro-4-fluorophenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide, as it has been shown to enhance the activity of other cancer therapies in preclinical studies. Finally, further studies are needed to better understand the potential toxicity of N-(4-((3-Chloro-4-fluorophenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide and to develop strategies to minimize this toxicity in clinical settings.

Scientific Research Applications

N-(4-((3-Chloro-4-fluorophenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of several different kinases involved in cancer progression, including FLT3, JAK2, and BTK. In preclinical studies, N-(4-((3-Chloro-4-fluorophenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide has been shown to have potent antitumor activity against a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors.

properties

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN4O2/c1-3-28-19-8-17-14(7-18(19)25-11(2)27)20(12(9-23)10-24-17)26-13-4-5-16(22)15(21)6-13/h4-8,10H,3H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUGSWZVLCMSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((3-Chloro-4-fluorophenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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